2-(3-chloro-4-methoxyphenyl)-N'-(2-chloroacetyl)acetohydrazide
Description
2-(3-Chloro-4-methoxyphenyl)-N'-(2-chloroacetyl)acetohydrazide (CAS: 2549003-38-3; molecular formula: C₁₁H₁₂Cl₂N₂O₃; molecular weight: 291.13 g/mol) is a substituted acetohydrazide derivative characterized by a 3-chloro-4-methoxyphenyl group at the acetohydrazide backbone and a 2-chloroacetyl substituent at the hydrazide nitrogen . Structurally, it combines electron-withdrawing (chloro) and electron-donating (methoxy) groups on the aromatic ring, which may influence its electronic properties and reactivity.
Properties
IUPAC Name |
N'-(2-chloroacetyl)-2-(3-chloro-4-methoxyphenyl)acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O3/c1-18-9-3-2-7(4-8(9)13)5-10(16)14-15-11(17)6-12/h2-4H,5-6H2,1H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOCLNCJYANERL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NNC(=O)CCl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-4-methoxyphenyl)-N’-(2-chloroacetyl)acetohydrazide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-methoxybenzaldehyde and 2-chloroacetyl chloride.
Formation of Hydrazone: The aldehyde is reacted with hydrazine hydrate to form the corresponding hydrazone.
Acylation: The hydrazone is then acylated using 2-chloroacetyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(3-chloro-4-methoxyphenyl)-N’-(2-chloroacetyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chloro substituents can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like sodium azide or thiourea can be employed under mild conditions.
Major Products
Oxidation: Formation of 2-(3-chloro-4-hydroxyphenyl)-N’-(2-chloroacetyl)acetohydrazide.
Reduction: Formation of 2-(3-chloro-4-methoxyphenyl)-N’-(2-chloroethyl)acetohydrazide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-chloro-4-methoxyphenyl)-N’-(2-chloroacetyl)acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.
Material Science: The compound’s unique structure can be exploited in the design of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism by which 2-(3-chloro-4-methoxyphenyl)-N’-(2-chloroacetyl)acetohydrazide exerts its effects involves interactions with biological macromolecules:
Molecular Targets: The compound can interact with enzymes, particularly those involved in metabolic pathways.
Pathways Involved: It may inhibit specific enzymes by forming stable complexes, thereby affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of N-substituted acetohydrazides, where variations in substituents significantly impact physicochemical and biological properties. Key comparisons include:
Key Observations :
- Steric Considerations : The 2-chloroacetyl group is smaller than bulky substituents like benzylidene or benzimidazolyl moieties, which may improve membrane permeability but reduce target specificity .
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